4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a benzyloxy group, and fluorophenyl and methylphenyl substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the benzyloxy group: This step involves the reaction of the pyrazole intermediate with benzyl bromide in the presence of a base such as potassium carbonate.
Substitution with fluorophenyl and methylphenyl groups: These groups can be introduced through nucleophilic aromatic substitution reactions using appropriate fluorophenyl and methylphenyl halides.
Formation of the carboxamide: The final step involves the reaction of the substituted pyrazole with an appropriate amine under amide bond-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amines.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzyloxy)-2-methylphenylboronic acid
- 4-(2′-fluorobenzyloxy)phenylboronic acid
Uniqueness
Compared to similar compounds, 4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-4-phenylmethoxypyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2/c1-18-7-9-19(10-8-18)15-27-25(30)24-23(31-17-20-5-3-2-4-6-20)16-29(28-24)22-13-11-21(26)12-14-22/h2-14,16H,15,17H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUODDVYDTWGWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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